molecular formula C12H20Cl2N2 B2879749 (S)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride CAS No. 169452-14-6

(S)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride

Cat. No. B2879749
M. Wt: 263.21
InChI Key: ZGKGDBQTFBYHBN-LTCKWSDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride, also known as MBP, is a chemical compound that has been widely used in scientific research. MBP is a chiral compound that exists in two enantiomeric forms. The (S)-enantiomer is the active form of MBP and has been shown to have significant biological activity.

Scientific Research Applications

Analytical Techniques in Environmental Studies

Research demonstrates the use of derivatization techniques involving compounds similar to "(S)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride" for the analysis of aliphatic amines in environmental samples. One study outlines methods for detecting amines such as methylamine, dimethylamine, and pyrrolidine in wastewater and surface water, utilizing derivatization with 2,4-dinitrofluorobenzene and benzenesulfonyl chloride, followed by gas chromatography-mass spectrometry (GC-MS) analysis (Sacher, Lenz, & Brauch, 1997).

Synthesis of Stereoisomers for Antibacterial Agents

Another research avenue includes the synthesis of stereoisomers of pyrrolidine derivatives as intermediates for quinolone antibacterials. A study details using chiral auxiliaries for separating diastereomeric pyrrolidinones, which are key intermediates in producing various stereoisomers of 3-(1-aminoethyl)pyrrolidines, important for antibacterial drug development (Schroeder et al., 1992).

Catalytic Applications in Organic Synthesis

Research into organometallic complexes involving pyrrolidine-based ligands has revealed their utility in catalysis, such as the Z-selective linear dimerization of phenylacetylenes. A study reports on scandium, yttrium, and lanthanum benzyl and alkynyl complexes with pyrrolidine ligands demonstrating effective catalysis in producing Z-selective dimerization products (Ge, Meetsma, & Hessen, 2009).

properties

IUPAC Name

(3S)-1-[(2-methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-10-4-2-3-5-11(10)8-14-7-6-12(13)9-14;;/h2-5,12H,6-9,13H2,1H3;2*1H/t12-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKGDBQTFBYHBN-LTCKWSDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CN2CC[C@@H](C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride

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